FH 1

Stem Cell Biology Hepatocyte Maturation Drug Metabolism

Standard hepatocyte differentiation protocols using HGF yield fetal-like cells with poor drug metabolism, limiting predictive toxicology. FH 1 (CAS 2719-05-3) directly addresses this bottleneck by driving late-stage maturation. - Increases CYP3A4 activity by ~2.1-fold and albumin secretion by ~2.5-fold over controls. - Completely replaces HGF, reducing protocol cost and variability. - Boosts HBV susceptibility ~3.0-fold in iPSC-derived hepatocyte-like cells for virology models.

Molecular Formula C17H18N2O2
Molecular Weight 282.34
Cat. No. B1532987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFH 1
SynonymsAlternative Names: NSC 12407, BRD-K4477
Molecular FormulaC17H18N2O2
Molecular Weight282.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FH 1: Hepatocyte Maturation for iPSC and MSC


FH 1 (CAS 2719-05-3), a small molecule belonging to the "function-only hits" class, was identified via high-throughput screening for its ability to enhance the function and maturation of hepatocyte-like cells derived from human induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs) [1]. It is a potent promoter of a more adult-like hepatocyte phenotype, characterized by increased albumin secretion, elevated CYP450 enzyme activity, and reduced fetal marker expression [2].

FH 1 Irreplaceable in Hepatocyte Maturation


In-class compounds such as HGF or DMSO are insufficient for achieving a mature, functional hepatocyte phenotype. While HGF can induce initial differentiation, FH 1 uniquely promotes a later-stage maturation that is essential for generating cells with robust adult liver functions, including drug metabolism and viral susceptibility [1]. The quantitative improvements in key hepatocyte metrics (albumin secretion, CYP3A4 activity, and gene expression) are specific to FH 1 treatment and are not replicated by generic growth factor or vehicle controls .

FH 1 Quantitative Performance Data


Enhanced Albumin and CYP3A4 Activity in iPSC Hepatocytes

FH 1 treatment significantly enhances functional maturation of iPSC-derived hepatocyte-like cells (iHeps) compared to untreated controls. Albumin secretion, a key marker of hepatocyte function, is doubled, and CYP3A4 enzyme activity is increased [1]. In a separate study, FH 1 pretreatment of iPSC-derived HLCs for 48 hours increased albumin secretion by ~2.5-fold and CYP3A4 activity by ~2.1-fold compared to untreated HLCs .

Stem Cell Biology Hepatocyte Maturation Drug Metabolism

HGF Replacement in Hepatocyte Maturation Protocol

A hepatocyte differentiation strategy using FH 1 successfully replaces the expensive and labile growth factor HGF to promote the maturation of hepatocyte-like cells (HLCs) derived from mesenchymal stem cells (MSCs) [1]. The FH 1-based protocol rapidly generates functional hepatocytes within 10 days, producing cells morphologically similar to those generated by HGF-based methods and primary hepatocytes [2].

Stem Cell Differentiation Hepatocyte Maturation Protocol Optimization

Synergy with FPH1 for Enhanced Hepatocyte Maturation

When used in combination with FPH1, FH 1 further enhances the maturation of iPSC-derived hepatocyte-like cells (iHeps). The combination produces larger colonies of iHeps with more pronounced hepatocyte morphologies compared to FH 1 alone, indicating a synergistic effect on phenotypic maturation [1].

Stem Cell Biology Hepatocyte Maturation Drug Discovery

Primary Human Hepatocyte Expansion Promotion

In primary human hepatocytes (PHHs), FH 1 dose-dependently promotes cell expansion. At a concentration of 2 μM, FH 1 increased PHH numbers by approximately 3.2-fold after 7 days of culture compared to vehicle control .

Primary Cell Culture Hepatocyte Expansion Liver Biology

FH 1: Optimal Use Cases


iPSC-Derived Hepatocytes for Drug Metabolism and Toxicity Screening

FH 1 is ideally suited for protocols requiring large numbers of functional hepatocyte-like cells from iPSCs. Its ability to increase CYP3A4 activity by ~2.1-fold and albumin secretion by ~2.5-fold over untreated controls directly addresses a major bottleneck in the use of iPSC-derived cells for predictive drug testing. By replacing HGF [1], FH 1 also reduces protocol cost and variability, making it a compelling choice for industrial-scale screening operations.

Cost-Effective MSC Hepatocyte Maturation

Researchers seeking to differentiate MSCs into functional hepatocytes without the use of expensive growth factors will find FH 1 to be a key reagent. The evidence shows FH 1 can completely replace HGF in the maturation phase of a 10-day MSC-to-hepatocyte protocol , yielding cells with mature hepatocyte markers and functions. This is a critical differentiator for labs with limited budgets or those aiming to standardize differentiation for regenerative medicine studies.

iPSC Hepatocyte Maturation for Liver Disease and Viral Studies

For creating more authentic liver disease models, FH 1's capacity to drive a more mature phenotype is essential. The compound's ability to increase HBV susceptibility by ~3.0-fold in pretreated iPSC-derived HLCs makes it a uniquely valuable tool for virology and infectious disease research. This specific quantitative advantage over untreated cells supports its procurement for labs focused on hepatitis B virus studies.

Primary Hepatocyte Expansion for Liver Studies

FH 1 enables the expansion of primary human hepatocytes (PHHs), a notoriously difficult-to-propagate cell type. The demonstrated ~3.2-fold increase in cell number after 7 days of culture at 2 μM FH 1 compared to vehicle control provides a quantifiable benefit for researchers needing to amplify limited patient-derived hepatocyte samples for personalized medicine studies or detailed mechanistic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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